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Compound of Interest

Compound Name: MRE 0094

Cat. No.: B15571984 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two selective adenosine A2A receptor agonists,

MRE 0094 (Sonedenoson) and ATL146e, and their roles in promoting wound healing. The

information is compiled from preclinical and clinical studies to offer an objective overview of

their performance, supported by experimental data.

Introduction
Wound healing is a complex biological process involving inflammation, cell proliferation, and

tissue remodeling. Adenosine, a naturally occurring purine nucleoside, has been shown to play

a crucial role in this process, primarily through its interaction with adenosine receptors. The

A2A receptor subtype, in particular, has emerged as a promising therapeutic target for

accelerating wound repair. Activation of the A2A receptor has anti-inflammatory effects and

promotes angiogenesis, both of which are critical for effective wound healing.[1]

MRE 0094 (Sonedenoson) and ATL146e are both potent and selective agonists for the

adenosine A2A receptor.[2][3] This guide will delve into the available experimental data for each

compound, detailing their efficacy in different wound healing models and outlining the

methodologies used in key studies.
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MRE 0094 is a selective adenosine A2A receptor agonist with a Ki of 490 nM.[2] It has been

investigated for its potential to treat chronic, neuropathic diabetic foot ulcers in clinical trials.[4]

Quantitative Data
Due to the nature of clinical trial data, specific quantitative results from the Phase 2 trials for

MRE 0094 in diabetic foot ulcers are not readily available in the public domain. The primary

and secondary outcome measures of these studies, however, provide insight into the expected

therapeutic benefits.

Table 1: MRE 0094 Clinical Trial Outcome Measures for Diabetic Foot Ulcers[4][5]

Outcome Measure Description

Primary Outcome

Incidence of Complete Healing

The proportion of subjects with 100%

epithelialization of the target ulcer at or before

90 days.

Secondary Outcomes

Time to Complete Ulcer Closure
The number of days from the first application of

the study drug to complete healing.

Percent Reduction in Ulcer Surface Area
The change in the surface area of the ulcer from

baseline to the end of the study.

Adverse Events
Incidence, intensity, and seriousness of any

adverse events reported during the trial.

Local Irritation Assessment of irritation at the site of application.

Experimental Protocols
Clinical Trial for Chronic, Neuropathic, Diabetic Foot Ulcers (NCT00312364)[4]

Study Design: A randomized, double-blind, placebo-controlled, multicenter Phase 2 clinical

trial.
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Participants: Patients with Type 1 or Type 2 diabetes mellitus with chronic, neuropathic foot

ulcers present for at least 3 weeks.

Intervention: Topical application of MRE 0094, a placebo, or a standard-of-care gel for

diabetic foot ulcers.

Duration: Up to 4.5 months.

Primary Endpoint: Incidence of complete healing of the target ulcer at 90 days.

Secondary Endpoints: Time to wound closure, percentage reduction in ulcer surface area,

and incidence of adverse events.

ATL146e
ATL146e is another highly selective adenosine A2A receptor agonist that has demonstrated

potent anti-inflammatory and tissue-protective effects in various preclinical models.[3][6]

Quantitative Data
A key study investigated the efficacy of ATL146e in a rat model of pressure ulcers, which are a

type of chronic wound.

Table 2: Efficacy of ATL146e in a Rat Model of Pressure Ulcers[3]

Parameter Vehicle (Control)
ATL146e (0.004
µg/kg/min)

Percentage
Improvement

Necrotic Area Not specified 65% less than control 65%

Inhibition of Skin

Blood Flow
Not specified 31% less than control 31%

**Extravasated

Leukocytes (per 500

µm²) **

49 ± 6 23 ± 3 53%

Experimental Protocols
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Rat Model of Pressure Ulcer Formation[3][7]

Animal Model: Sprague-Dawley rats.

Wound Induction: A 9 cm² region of dorsal skin was cyclically compressed at 50 mmHg using

a surgically implanted metal plate and an external magnet to induce ischemia-reperfusion

injury, leading to tissue necrosis characteristic of pressure ulcers.

Treatment: Continuous infusion of ATL146e (0.004 µg/kg/min), vehicle (control), ATL146e

with an A2A antagonist (ZM-241385), or the antagonist alone via osmotic minipumps.

Duration: The treatment was administered over the course of 10 ischemia-reperfusion

cycles.

Assessment:

Necrotic Area: The area of tissue death was measured to assess the extent of the ulcer.

Skin Blood Flow: Laser Doppler imaging was used to measure blood flow in the affected

skin region.

Leukocyte Infiltration: Histological analysis was performed to count the number of

extravasated leukocytes in the tissue, a marker of inflammation.

Signaling Pathways and Experimental Workflow
Adenosine A2A Receptor Signaling Pathway in Wound
Healing
Activation of the adenosine A2A receptor by agonists like MRE 0094 and ATL146e initiates a

signaling cascade that promotes wound healing through anti-inflammatory and pro-angiogenic

effects.
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Target Cell (e.g., Endothelial Cell, Macrophage)

MRE 0094 / ATL146e Adenosine A2A ReceptorBinds to Gs ProteinActivates Adenylyl CyclaseActivates cAMPProduces Protein Kinase A (PKA)Activates CREBActivates

Anti-inflammatory Effects
(e.g., ↓ TNF-α, ↓ Leukocyte Infiltration)

Leads to

Pro-angiogenic Effects
(e.g., ↑ VEGF, ↑ Endothelial Cell Migration)Leads to

Click to download full resolution via product page

Caption: A2A receptor signaling cascade.

Experimental Workflow for Preclinical Wound Healing
Studies
The following diagram illustrates a typical workflow for evaluating a compound's efficacy in a

preclinical wound healing model.
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Caption: Preclinical wound healing workflow.

Comparison and Conclusion
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A direct head-to-head comparison of MRE 0094 and ATL146e is challenging due to the lack of

studies employing both compounds in the same wound healing model. The available data

originates from different experimental settings: a clinical trial for MRE 0094 in diabetic foot

ulcers and a preclinical study for ATL146e in pressure ulcers.

MRE 0094 (Sonedenoson) has progressed to Phase 2 clinical trials for a specific and

challenging type of chronic wound, the diabetic foot ulcer.[8] This indicates a promising

safety and efficacy profile in humans, although detailed quantitative data from these trials is

not publicly available. The focus of its development has been on promoting the complete

closure of these difficult-to-heal wounds.

ATL146e has demonstrated significant efficacy in a preclinical model of pressure ulcers,

another prevalent type of chronic wound.[3] The available quantitative data shows a marked

reduction in tissue necrosis, improved blood flow, and a decrease in inflammation.[3] These

findings strongly support its potential as a wound healing agent, though it has not yet been

evaluated in human wound healing trials to the same extent as MRE 0094.

In conclusion, both MRE 0094 and ATL146e are promising selective adenosine A2A receptor

agonists for the treatment of chronic wounds. Their shared mechanism of action, involving the

potent anti-inflammatory and pro-angiogenic effects of A2A receptor activation, provides a

strong rationale for their therapeutic potential. Future research, ideally involving direct

comparative studies, is needed to definitively establish the relative efficacy and optimal

applications for each of these compounds in the field of wound healing. Researchers and drug

development professionals should consider the specific type of wound and the desired

therapeutic outcomes when evaluating these and other A2A receptor agonists for further

investigation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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